![molecular formula C20H18Cl2N2O4S B7718102 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide CAS No. 4095-49-2](/img/structure/B7718102.png)
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide
Overview
Description
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mechanism of Action
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide works by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling events that promote B-cell proliferation and survival. Inhibition of BTK by 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide blocks these signaling events and leads to decreased proliferation and survival of B-cell lymphoma cells.
Biochemical and physiological effects:
In addition to its effects on B-cell lymphoma cells, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide has also been shown to affect other cell types and signaling pathways. For example, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide has been shown to inhibit the activity of other kinases, such as ITK and TXK, which are involved in T-cell signaling. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide has also been shown to affect platelet aggregation and thrombus formation, which may have implications for its use in patients with cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide is its specificity for BTK, which may reduce off-target effects and toxicity compared to other BTK inhibitors. However, like other kinase inhibitors, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide may have limited efficacy in patients with mutations or alterations in the B-cell receptor signaling pathway. In addition, the optimal dosing and scheduling of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide in patients with B-cell malignancies is still being investigated.
Future Directions
For research on 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide include the development of combination therapies with other targeted agents or chemotherapy, as well as the investigation of its efficacy in other B-cell malignancies, such as diffuse large B-cell lymphoma. In addition, the use of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide in combination with immunotherapy, such as checkpoint inhibitors, is also being explored. Finally, the development of biomarkers to predict response to 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide and other BTK inhibitors may improve patient selection and treatment outcomes.
Synthesis Methods
The synthesis of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4-chlorobenzylamine with 2-(4-chlorophenylsulfonyl)acetic acid to give the corresponding sulfonamide intermediate. This intermediate is then converted to 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide by reaction with furan-2-ylmethylamine and acetic anhydride.
Scientific Research Applications
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lymphoma cells. In vivo studies in mouse models of CLL and MCL have shown that 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide treatment leads to tumor regression and prolonged survival.
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4S/c21-16-5-3-15(4-6-16)13-24(14-20(25)23-12-18-2-1-11-28-18)29(26,27)19-9-7-17(22)8-10-19/h1-11H,12-14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZKGRLIHKDPBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361577 | |
Record name | N~2~-(4-Chlorobenzene-1-sulfonyl)-N~2~-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-Chlorobenzene-1-sulfonyl)-N~2~-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]glycinamide | |
CAS RN |
4095-49-2 | |
Record name | N~2~-(4-Chlorobenzene-1-sulfonyl)-N~2~-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.